molecular formula C17H24O3Si B14499364 Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol CAS No. 63242-84-2

Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol

Cat. No.: B14499364
CAS No.: 63242-84-2
M. Wt: 304.5 g/mol
InChI Key: QKTHMSGHCMRHAE-UHFFFAOYSA-N
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Description

Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol is a complex organic compound with a unique structure that combines elements of acetic acid, silyl groups, and alkynes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methylphenylsilane with acetic acid under specific conditions to introduce the silyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the alkyne group or other functional groups within the molecule.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The silyl group can form stable bonds with other molecules, while the alkyne group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the silyl and alkyne groups.

    Acetic acid, 4-methoxyphenyl ester: Contains a methoxy group instead of the silyl group.

    Acetic acid, 4-ethylphenyl ester: Contains an ethyl group instead of the silyl and alkyne groups.

Uniqueness

Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol is unique due to the presence of the silyl and alkyne groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

63242-84-2

Molecular Formula

C17H24O3Si

Molecular Weight

304.5 g/mol

IUPAC Name

acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C15H20OSi.C2H4O2/c1-6-17(5,12-11-15(3,4)16)14-9-7-13(2)8-10-14;1-2(3)4/h6-10,16H,1H2,2-5H3;1H3,(H,3,4)

InChI Key

QKTHMSGHCMRHAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C=C)C#CC(C)(C)O.CC(=O)O

Origin of Product

United States

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